molecular formula C13H24N2O2 B1374126 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol CAS No. 1272264-14-8

2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol

Cat. No. B1374126
CAS RN: 1272264-14-8
M. Wt: 240.34 g/mol
InChI Key: JRKBSUDOQSWEQF-UHFFFAOYSA-N
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Description

“2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.34 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H24N2O2 . This indicates that it contains 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Reactivity

1,4-Diazepines, such as 2-(4-Cyclopentanecarbonyl-1,4-diazepan-1-yl)ethan-1-ol, are prominent in scientific research due to their diverse biological activities. These compounds have been synthesized and studied extensively for decades. The biological attributes of 1,4-diazepine derivatives make them valuable for pharmaceutical applications, exhibiting antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties (Rashid et al., 2019).

Intramolecular Reactions and Synthetic Potential

The intramolecular reactions of α-diazocarbonyl compounds, including this compound, are significant for their synthetic potential. These reactions have been utilized in the synthesis of intriguing compounds and natural products, allowing the construction of complex polycyclic systems otherwise unattainable by alternative methods. This makes them a critical component in the development of new chemical entities (Burke & Grieco, 1980).

properties

IUPAC Name

cyclopentyl-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-11-10-14-6-3-7-15(9-8-14)13(17)12-4-1-2-5-12/h12,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBSUDOQSWEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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